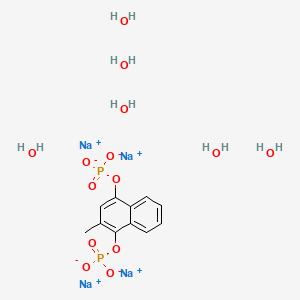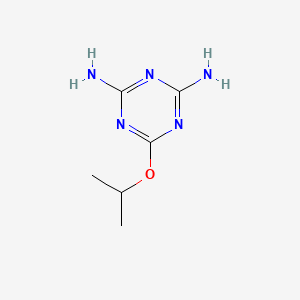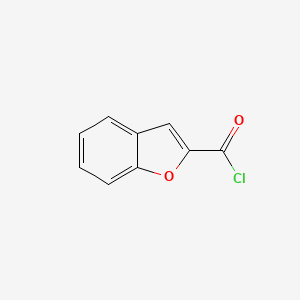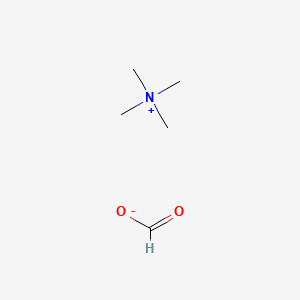
Cyclohexyldiphenylphosphine
Übersicht
Beschreibung
Cyclohexyldiphenylphosphine is a chemical compound with the linear formula C6H11P(C6H5)2 . It is used as a ligand in coupling reactions and also as a medical intermediate .
Synthesis Analysis
The synthesis of Cyclohexyldiphenylphosphine involves reaction routes that include the in situ lithiation of a pre-designed organic precursor by the halogen–lithium exchange . A specific synthesis of bis(cyclohexyldiphenylphosphine) silver(I) chloride has also been reported .Molecular Structure Analysis
The molecular formula of Cyclohexyldiphenylphosphine is C18H21P . The SMILES string representation is C1CCC(CC1)P(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis
Cyclohexyldiphenylphosphine is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Cyclohexyldiphenylphosphine appears as a white to light yellow crystal powder . It has a molecular weight of 268.34 . The melting point ranges from 58-62 °C .Wissenschaftliche Forschungsanwendungen
C18H21P C_{18}H_{21}P C18H21P
and is known for its applications in various scientific research fields. Below is a comprehensive analysis focusing on unique applications, each detailed in its own section.Buchwald-Hartwig Cross Coupling Reaction
Cyclohexyldiphenylphosphine: is utilized as a ligand in the Buchwald-Hartwig cross-coupling reaction . This reaction is pivotal in creating carbon-nitrogen bonds, which are essential in pharmaceuticals and agrochemicals. The ligand’s role is to stabilize the palladium catalyst and facilitate the reaction, leading to higher yields and selectivity.
Heck Reaction
In the Heck reaction, Cyclohexyldiphenylphosphine acts as a ligand, aiding in the formation of carbon-carbon bonds between aryl halides and alkenes . This reaction is widely used in the synthesis of fine chemicals and materials, including the production of complex molecules found in natural products and medicinal compounds.
Hiyama Coupling
The Hiyama coupling utilizes Cyclohexyldiphenylphosphine as a ligand to couple aryl or vinyl silanes with aryl or vinyl halides . This coupling is particularly useful in the synthesis of biaryls, which are a common motif in pharmaceuticals and electronic materials.
Negishi Coupling
Cyclohexyldiphenylphosphine: serves as a ligand in Negishi coupling, which is employed to join alkyl, aryl, or vinyl zinc compounds with aryl or vinyl halides . This reaction is highly valued for its ability to form complex molecules with precision and is often used in the synthesis of natural products and pharmaceuticals.
Sonogashira Coupling
In Sonogashira coupling, Cyclohexyldiphenylphosphine is used as a ligand to catalyze the cross-coupling of terminal alkynes with aryl or vinyl halides . This reaction is fundamental in constructing carbon-carbon triple bonds, which are crucial in the development of new materials, pharmaceuticals, and agrochemicals.
Stille Coupling
Cyclohexyldiphenylphosphine: finds application as a ligand in Stille coupling, which is a powerful method for forming carbon-carbon bonds between organotin compounds and aryl or vinyl halides . This coupling is particularly useful in organic synthesis due to its tolerance of various functional groups and its ability to create complex molecular architectures.
Suzuki-Miyaura Coupling
As a ligand in Suzuki-Miyaura coupling, Cyclohexyldiphenylphosphine facilitates the bond formation between aryl or vinyl boronic acids and aryl or vinyl halides . This reaction is renowned for its efficiency and versatility in creating biaryl compounds, which are significant in the development of pharmaceuticals and organic electronics.
Medical Intermediate
Apart from its role in coupling reactions, Cyclohexyldiphenylphosphine is also used as a medical intermediate . It can be involved in the synthesis of various biologically active molecules, contributing to the development of new drugs and treatments.
Wirkmechanismus
Safety and Hazards
Cyclohexyldiphenylphosphine is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
cyclohexyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWUYWWVSKKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074671 | |
| Record name | Phosphine, cyclohexyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyldiphenylphosphine | |
CAS RN |
6372-42-5 | |
| Record name | Cyclohexyldiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6372-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, cyclohexyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, cyclohexyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and key properties of cyclohexyldiphenylphosphine?
A1: Cyclohexyldiphenylphosphine possesses a central phosphorus atom bonded to two phenyl groups and one cyclohexyl group.
- Spectroscopy: Characterization often involves techniques like ¹H, ¹³C, and ³¹P NMR, FTIR, and elemental analysis. [, , , , ]
Q2: What is known about the material compatibility of cyclohexyldiphenylphosphine complexes?
A2: While specific compatibility data is limited, cyclohexyldiphenylphosphine complexes, particularly those involving silver(I), have been investigated for their anticancer properties. [, ]
Q3: Are there any specific applications related to the stability of cyclohexyldiphenylphosphine complexes under various conditions?
A3: Research on a Uranyl(VI) complex with cyclohexyldiphenylphosphine oxide, [UO2(OPCyPh2)4]2+, showed its stability and unique coordination structure influenced by intramolecular π-π stacking. This stability impacted the ligand exchange kinetics, suggesting potential applications in areas requiring controlled reactivity. []
Q4: How does cyclohexyldiphenylphosphine function as a ligand in catalysis?
A4: It acts as a supporting ligand, coordinating to metal centers in catalytic complexes. The steric bulk and electronic properties of cyclohexyldiphenylphosphine can influence the reactivity and selectivity of the metal catalyst. [, , ]
Q5: Are there any specific examples of reactions catalyzed by cyclohexyldiphenylphosphine complexes?
A5: A notable example is the nickel-catalyzed stereoselective 1,4-silaboration of 1,3-dienes using cyclohexyldiphenylphosphine as a crucial ligand. This reaction allows for the efficient synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives, which are valuable building blocks in organic synthesis. [, ]
Q6: How does the structure of cyclohexyldiphenylphosphine impact its performance in catalytic applications?
A6: The bulky cyclohexyl and phenyl groups provide steric hindrance around the metal center, influencing regio- and stereoselectivity in reactions. The electron-donating ability of the phosphine also affects the electronic properties and reactivity of the metal center. [, , ]
Q7: Has computational chemistry been used to study cyclohexyldiphenylphosphine and its complexes?
A7: Yes, density functional theory (DFT) calculations have been employed to understand the structural features and reactivity of cyclohexyldiphenylphosphine complexes. For instance, DFT studies helped elucidate the mechanism of photocatalytic oxygenation of cyclohexene by a uranyl complex containing cyclohexyldiphenylphosphine oxide ligands. []
Q8: How does modifying the structure of cyclohexyldiphenylphosphine affect its coordination behavior?
A8: Altering the substituents on the phosphorus atom can significantly impact the steric and electronic properties of the phosphine ligand. This can lead to variations in the coordination geometry, stability, and reactivity of the resulting metal complexes. [, , , ]
Q9: Is there information available on SHE regulations, toxicology, and safety for cyclohexyldiphenylphosphine?
A10: While the provided research papers primarily focus on synthesis and characterization, it is crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on handling, storage, and potential hazards associated with cyclohexyldiphenylphosphine and its complexes. []
Q10: Which analytical techniques are commonly used to study cyclohexyldiphenylphosphine and its complexes?
A10: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are valuable for structural analysis. [, , ]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about functional groups and bonding. [, , ]
- X-ray Crystallography: Determines the three-dimensional structure of crystalline complexes. [, , , , ]
- Elemental Analysis: Confirms the elemental composition of synthesized compounds. [, , , ]
Q11: Are there any interdisciplinary applications of cyclohexyldiphenylphosphine research?
A12: The use of cyclohexyldiphenylphosphine silver(I) complexes in anticancer research highlights the interdisciplinary nature of this field, bridging organometallic chemistry with biological and medicinal chemistry. [, ]
Q12: How does research on cyclohexyldiphenylphosphine contribute to broader scientific understanding?
A12: Studies on cyclohexyldiphenylphosphine complexes enhance our understanding of:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



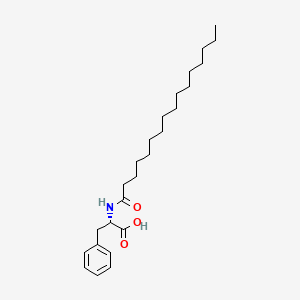

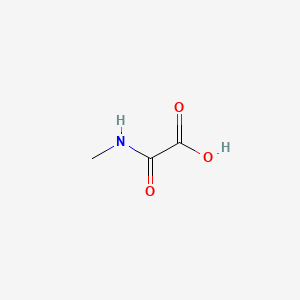
![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)
